molecular formula C16H32O3 B7829640 12-Hydroxyhexadecanoic acid CAS No. 83646-62-2

12-Hydroxyhexadecanoic acid

Cat. No.: B7829640
CAS No.: 83646-62-2
M. Wt: 272.42 g/mol
InChI Key: VXLJMBUCOXFMGJ-UHFFFAOYSA-N
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Description

12-Hydroxyhexadecanoic acid: is a long-chain fatty acid with the molecular formula C16H32O3 12-hydroxy palmitic acid . This compound is characterized by the presence of a hydroxyl group at the 12th carbon position of the hexadecanoic acid chain. It is a significant intermediate in the synthesis of various industrial and biological products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Hydroxyhexadecanoic acid can be synthesized through the hydroxylation of hexadecanoic acid. One common method involves the use of microbial enzymes, such as those from the genus Candida, which can hydroxylate fatty acids at specific positions .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of castor oil, which contains ricinoleic acid. The hydrogenation process converts ricinoleic acid into this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 12-Hydroxyhexadecanoic acid can undergo oxidation to form keto acids.

    Reduction: The hydroxyl group can be reduced to form hexadecanoic acid.

    Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 12-hydroxyhexadecanoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding, which can affect the fluidity and function of cell membranes. Additionally, it can be metabolized by enzymes such as fatty acid hydroxylases, influencing various metabolic pathways .

Comparison with Similar Compounds

    12-Hydroxystearic acid: Similar in structure but with an additional two carbon atoms.

    16-Hydroxyhexadecanoic acid: Hydroxyl group at the 16th position instead of the 12th.

    Ricinoleic acid: Contains a hydroxyl group at the 12th position but has an unsaturated bond.

Uniqueness: 12-Hydroxyhexadecanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct physical and chemical properties. This makes it particularly useful in the synthesis of specialized polymers and surfactants .

Properties

IUPAC Name

12-hydroxyhexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-12-15(17)13-10-8-6-4-5-7-9-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLJMBUCOXFMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCCCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574510
Record name 12-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83646-62-2
Record name 12-Hydroxyhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83646-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-Hydroxyhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112190
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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